molecular formula C7H10N4O B2680416 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide CAS No. 1341467-42-2

4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2680416
CAS No.: 1341467-42-2
M. Wt: 166.184
InChI Key: XBVCAUUPWDKEOL-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole precursor in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can have varied biological activities and applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: It is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 5-Amino-1H-pyrazole-4-carboxamide

Comparison: 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its binding affinity and selectivity towards specific biological targets compared to other similar compounds.

Biological Activity

4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with an amino group and a cyclopropyl group, contributing to its unique chemical reactivity. Its molecular formula is C7H10N4OC_7H_{10}N_4O .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : It has been studied for its ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : The compound shows potential in modulating inflammatory responses.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound can inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. This inhibition leads to reduced lactate production and subsequent cancer cell growth suppression .
  • Receptor Interaction : It may also interact with various receptors, influencing signaling pathways that regulate inflammation and cancer progression.

Anticancer Studies

In one study, derivatives of pyrazole compounds, including this compound, demonstrated IC50 values in the low micromolar range against various cancer cell lines. The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

CompoundIC50 (µM)Mechanism
This compound0.08 - 12.07Tubulin polymerization inhibition

Anti-inflammatory Studies

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibited LPS-induced TNFα release in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Study TypeEffect Observed
In vitroInhibition of TNFα release
In vivoReduced microglial activation

Case Studies

  • Cell Line Studies : In experiments using MiaPaCa2 pancreatic cancer cells, treatment with this compound resulted in significant inhibition of cell proliferation and glycolysis .
  • Inflammation Models : Animal studies indicated that administration of the compound reduced inflammatory markers and improved outcomes in models of neuroinflammation .

Properties

IUPAC Name

4-amino-N-cyclopropyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-5-3-9-11-6(5)7(12)10-4-1-2-4/h3-4H,1-2,8H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVCAUUPWDKEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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